N,N'-Diisopropyl-1,3-propanediamine
Overview
Description
N,N’-Diisopropyl-1,3-propanediamine is a chemical compound with the molecular formula C9H22N2 . It has a molecular weight of 158.2844 .
Molecular Structure Analysis
The molecular structure of N,N’-Diisopropyl-1,3-propanediamine consists of a three-carbon chain (propane) with an amine group (NH) attached to the first and third carbons. Each of these amine groups is further substituted with two isopropyl groups (CH(CH3)2) .Physical And Chemical Properties Analysis
N,N’-Diisopropyl-1,3-propanediamine is a liquid at room temperature. It has a refractive index of 1.432 and a density of 0.805 g/mL at 25 °C. It has a boiling point of 77 °C at 15 mmHg .Scientific Research Applications
Sugar-Pendant Diamines
Research by Mikata et al. (2001) focused on the synthesis of a variety of 1,3-propanediamine derivatives, including N,N'-diisopropyl-substituted derivatives, connected to carbohydrates. These derivatives were prepared from peracetylated sugar and 1,3-dibromo-2-propanol. The study highlighted the utility of these sugar-pendant diamines in synthesizing a diverse library of compounds, including those with N,N'-diisopropyl substitution (Mikata et al., 2001).
Biocide Dosage Control in Industrial Formulations
Argente-García et al. (2016) developed a colorimetric composite device for determining the concentration of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, a widely used biocide. This device, integrating 1,3-propanediamine derivatives, demonstrates a practical application in monitoring and controlling biocide levels in various industries (Argente-García et al., 2016).
Catalysis in Organic Synthesis
Lee et al. (2004) investigated the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a catalyst in the Baylis–Hillman reaction, a notable organic synthesis method. This study demonstrated the efficiency of TMPDA in accelerating reaction rates, a characteristic pertinent to N,N'-diisopropyl-1,3-propanediamine derivatives in similar applications (Lee et al., 2004).
Characterization and Quantification in Biocides
Mondin et al. (2014) focused on characterizing and quantifying N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in commercial biocides. Their methodology provided insights into the composition and active principles of these biocides, relevant to the analysis of N,N'-diisopropyl-1,3-propanediamine variants (Mondin et al., 2014).
Corrosion Inhibition in the Power Industry
Kusch et al. (2009) identified N-1-alkyl-1,3-propanediamines as effective corrosion inhibitors in the power industry. These compounds, including derivatives of 1,3-propanediamine, showed potential in creating anticorrosive and antifouling formulations, highlighting another practical application (Kusch et al., 2009).
Safety And Hazards
N,N’-Diisopropyl-1,3-propanediamine is classified as a skin corrosive substance (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause severe skin burns and eye damage. Therefore, it’s crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection .
properties
IUPAC Name |
N,N'-di(propan-2-yl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVPQXXPJZPXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213178 | |
Record name | N,N'-Diisopropyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diisopropyl-1,3-propanediamine | |
CAS RN |
63737-71-3 | |
Record name | N,N'-Diisopropyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Diisopropyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Diisopropyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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